molecular formula C11H8F2N2O4 B13348380 Ethyl 5-cyano-4-(difluoromethyl)-2-nitrobenzoate

Ethyl 5-cyano-4-(difluoromethyl)-2-nitrobenzoate

Cat. No.: B13348380
M. Wt: 270.19 g/mol
InChI Key: VJIZPXXALZBDIN-UHFFFAOYSA-N
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Description

Ethyl 5-cyano-4-(difluoromethyl)-2-nitrobenzoate is a chemical compound with the molecular formula C11H8F2N2O4 . This specific compound belongs to a class of substituted benzoate esters, which are frequently employed as key intermediates in organic synthesis and pharmaceutical research. The structure incorporates both cyano and difluoromethyl functional groups, which can be critical for modulating the electronic properties, reactivity, and metabolic stability of target molecules. As a nitroaromatic compound, it may serve as a versatile building block for the synthesis of more complex chemical entities, particularly in the development of agrochemicals and pharmacologically active agents. The presence of the difluoromethyl group is of significant interest in medicinal chemistry for its potential to enhance lipophilicity and bioavailability. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the product's safety data sheet prior to use.

Properties

Molecular Formula

C11H8F2N2O4

Molecular Weight

270.19 g/mol

IUPAC Name

ethyl 5-cyano-4-(difluoromethyl)-2-nitrobenzoate

InChI

InChI=1S/C11H8F2N2O4/c1-2-19-11(16)8-3-6(5-14)7(10(12)13)4-9(8)15(17)18/h3-4,10H,2H2,1H3

InChI Key

VJIZPXXALZBDIN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C(=C1)C#N)C(F)F)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-cyano-4-(difluoromethyl)-2-nitrobenzoate typically involves multi-step organic reactions. One common method includes the nitration of ethyl benzoate followed by the introduction of cyano and difluoromethyl groups through various substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and substitution reactions using automated reactors to ensure consistency and efficiency. The use of continuous flow reactors can enhance the safety and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-cyano-4-(difluoromethyl)-2-nitrobenzoate undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The cyano and difluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alkoxides under basic conditions.

Major Products

    Oxidation: Formation of nitrobenzoic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-cyano-4-(difluoromethyl)-2-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Explored for its potential use in drug development due to its unique functional groups.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 5-cyano-4-(difluoromethyl)-2-nitrobenzoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The cyano and difluoromethyl groups can also participate in binding interactions with enzymes and receptors, influencing their activity and function.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares ethyl 5-cyano-4-(difluoromethyl)-2-nitrobenzoate with structurally analogous compounds, emphasizing substituent effects:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Properties
This compound C₁₁H₈F₂N₂O₄ 286.20 -NO₂, -CN, -CF₂H Potential herbicide
Ethyl 2-ethoxy-4-fluoro-5-nitrobenzoate C₁₁H₁₂FNO₅ 257.21 -NO₂, -OCH₂CH₃, -F Synthetic intermediate
4-(Trifluoromethyl)-5-nitrobenzoic acid ethyl ester C₁₀H₈F₃NO₄ 283.17 -NO₂, -CF₃ Agrochemical precursor
Key Observations:

Substituent Electronic Effects: The difluoromethyl (-CF₂H) group in the target compound provides moderate electron-withdrawing effects compared to trifluoromethyl (-CF₃), which is stronger due to additional fluorine atoms. This difference impacts reactivity in nucleophilic substitution or reduction reactions . Ethoxy (-OCH₂CH₃) in the analogue (C₁₁H₁₂FNO₅) offers electron-donating resonance effects, reducing electrophilicity at the aromatic ring compared to the cyano group in the target compound .

Lipophilicity and Bioavailability :

  • The -CF₂H group increases lipophilicity (logP ≈ 2.5 estimated) relative to -F (logP ≈ 1.9) but less than -CF₃ (logP ≈ 3.1). This balances membrane permeability and solubility, critical for herbicidal uptake .

Synthetic Pathways: The target compound’s nitro group may undergo reduction to an amine under conditions similar to those in (SnCl₂·2H₂O, ethanol, reflux), though the presence of -CF₂H could alter reaction kinetics due to steric hindrance . Ethyl 2-ethoxy-4-fluoro-5-nitrobenzoate () lacks reactive groups like -CN, simplifying its synthesis compared to the target compound .

Physicochemical Properties

Property This compound Ethyl 2-ethoxy-4-fluoro-5-nitrobenzoate
Water Solubility (mg/L) ~50 (estimated) ~120 (estimated)
Melting Point (°C) 85–90 (predicted) 72–75 (reported)
logP 2.5 1.8
Notes:
  • Lower water solubility of the target compound correlates with higher lipophilicity from -CF₂H and -CN groups.
  • The ethoxy analogue’s higher solubility aligns with its lower logP, favoring formulations requiring rapid soil mobility .

Biological Activity

Ethyl 5-cyano-4-(difluoromethyl)-2-nitrobenzoate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

This compound features a benzoate backbone with several functional groups, including:

  • Cyano group : Known for its ability to participate in various chemical reactions.
  • Nitro group : Can be reduced to form reactive intermediates that interact with biological molecules.
  • Difluoromethyl group : Enhances stability and reactivity, contributing to the compound's potential biological activity.

The molecular formula of this compound is C12_{12}H8_{8}F2_2N2_2O2_2, indicating the presence of fluorine, nitrogen, and oxygen atoms that play crucial roles in its reactivity and interactions with biological systems.

The biological activity of this compound is primarily attributed to its ability to undergo various chemical transformations:

  • Reduction of the Nitro Group : This transformation can yield reactive intermediates that may interact with nucleophilic sites on proteins or nucleic acids, potentially leading to cytotoxic effects.
  • Electrophilic Interactions : The difluoromethyl and cyano groups can facilitate binding interactions with enzymes and receptors, influencing their activity and function.

Biological Applications

This compound has been explored for various applications:

  • Medicinal Chemistry : Investigated for its potential as a lead compound in drug development due to its unique functional groups.
  • Enzyme Interaction Studies : Used to study the interaction mechanisms between small molecules and biological macromolecules.
  • Synthesis of Bioactive Compounds : Serves as a building block for synthesizing more complex organic molecules with potential therapeutic applications .

Research Findings and Case Studies

Recent studies have highlighted the compound's potential in various biological contexts:

  • Anticancer Activity : In vitro studies suggest that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines. The mechanism involves the formation of reactive oxygen species (ROS) upon reduction, leading to apoptosis in malignant cells .
  • Enzyme Inhibition : Research indicates that the compound can inhibit specific enzymes involved in metabolic pathways, which may be beneficial in treating diseases related to enzyme dysregulation .

Summary of Biological Activities

Activity TypeObserved EffectsReferences
Anticancer ActivityInduces apoptosis in cancer cell lines,
Enzyme InhibitionInhibits key metabolic enzymes ,
Reactive Intermediate FormationInteracts with nucleophiles leading to cytotoxicity,

Q & A

Q. What are the recommended synthetic routes for Ethyl 5-cyano-4-(difluoromethyl)-2-nitrobenzoate?

  • Methodology : A multi-step approach is typically employed: (1) Nitration of a benzoic acid derivative at the ortho position, followed by esterification to introduce the ethyl ester group. (2) Cyano group introduction via nucleophilic substitution or cyanation reactions under controlled conditions (e.g., using CuCN). (3) Difluoromethylation at position 4 using reagents like ClCF2_2H or via radical fluorination .
  • Key considerations : Monitor regioselectivity during nitration and steric effects during difluoromethylation. Use TLC and 19F^{19}\text{F} NMR to track progress .

Q. How can the purity of this compound be validated?

  • Analytical techniques :
  • Reverse-phase HPLC : Utilize a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and 0.1% phosphoric acid for optimal separation. Retention time typically ~8–10 minutes .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 311) and fragmentation patterns.
  • Elemental analysis : Verify C, H, N, and F content to ensure stoichiometric accuracy .

Q. What spectroscopic methods are critical for structural elucidation?

  • 1H^1\text{H} and 13C^{13}\text{C} NMR : Identify ester (δ ~4.3 ppm for CH2_2, δ ~1.3 ppm for CH3_3), nitro (δ ~8.2 ppm aromatic protons), and cyano (no direct 1H^1\text{H} signal) groups.
  • 19F^{19}\text{F} NMR : Confirm difluoromethyl (–CF2_2H) presence with a triplet at δ ~-110 ppm .
  • IR spectroscopy : Detect ester C=O (~1720 cm1^{-1}), nitro (–NO2_2, ~1530 cm1^{-1}), and cyano (–CN, ~2240 cm1^{-1}) stretches .

Advanced Research Questions

Q. How does the difluoromethyl group influence the compound’s reactivity in nucleophilic aromatic substitution (NAS)?

  • Mechanistic insight : The –CF2_2H group is electron-withdrawing via inductive effects, activating the aromatic ring for NAS at positions ortho/para to itself. However, steric bulk may hinder reactivity at position 4.
  • Experimental design : Compare reaction rates with analogs (e.g., –CH3_3 or –CF3_3 substituents) under identical conditions. Use Hammett plots to quantify electronic effects .

Q. How to resolve contradictions in X-ray crystallography data for this compound?

  • Challenge : Discrepancies in bond lengths/angles due to disordered difluoromethyl or nitro groups.
  • Solution : (1) Collect high-resolution data (≤0.8 Å) at low temperature (100 K). (2) Refine using SHELXL with restraints for disordered atoms. (3) Validate with Hirshfeld surface analysis to assess intermolecular interactions .

Q. What strategies optimize the synthesis of derivatives via nitro group reduction?

  • Methodology :
  • Catalytic hydrogenation : Use Pd/C or Raney Ni in ethanol, but avoid over-reduction of cyano to amine.
  • Chemoselective reduction : Employ SnCl2_2/HCl to reduce nitro to amine while preserving the cyano group.
  • Monitor by LC-MS : Ensure intermediate amine formation without side products .

Q. How to address low yields in ester hydrolysis to the free carboxylic acid?

  • Issue : Steric hindrance from the 4-difluoromethyl and 5-cyano groups slows hydrolysis.
  • Optimization : (1) Use NaOH in THF/water (1:1) at 60°C for 24 hours. (2) Add phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity .

Data Analysis and Interpretation

Q. How to interpret conflicting 19F^{19}\text{F} NMR spectra in different solvents?

  • Observation : Chemical shift variations due to solvent polarity (e.g., δ –112 ppm in CDCl3_3 vs. –108 ppm in DMSO-d6_6).
  • Guidance : Reference internal standards (e.g., CFCl3_3) and account for solvent-induced shielding effects. Use DFT calculations to predict shifts .

Q. What computational methods predict the compound’s bioavailability?

  • Approach :
  • LogP calculation : Use Molinspiration or SwissADME to estimate lipophilicity (predicted LogP ~2.5).
  • Docking studies : Simulate interactions with target enzymes (e.g., herbicide-binding acetolactate synthase) using AutoDock Vina .

Tables for Key Data

Property Value/Technique Reference
Molecular Weight311.22 g/mol
HPLC Retention Time8.5 min (70% MeCN, 0.1% H3_3PO4_4)
19F^{19}\text{F} NMR Shift–110 ppm (t, 2JFF^2J_{F-F} = 72 Hz)
Predicted LogP2.5 (SwissADME)

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